[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463862
InChI: InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13463862

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
IUPAC Name tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-8-6-5-7-11(12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3
Standard InChI Key IFMLFCNPENGUCS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCCCC1NCCO

Introduction

Chemical Identity and Structural Features

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353986-27-2) is a carbamate derivative with the molecular formula C₁₄H₂₈N₂O₃ and a molecular weight of 272.38 g/mol . Its structure includes:

  • A cyclohexyl ring substituted with a hydroxyethylamino group (-NH-CH₂CH₂OH) at the 2-position.

  • A methyl carbamate group (-N(COO-tert-butyl)CH₃) attached to the cyclohexane ring .

Key identifiers:

  • SMILES: CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCCO

  • InChI Key: DVJJTVKEMZAVBC-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via reductive amination or nucleophilic substitution:

  • Reductive Amination:

    • Starting material: tert-Butyl (4-oxocyclohexyl)carbamate reacts with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) .

    • Conditions: Methanol or DMF, 25–65°C, 12–24 hours .

    • Yield: ~37–93% depending on stoichiometry and purification methods .

  • Nucleophilic Substitution:

    • Example: Reaction of tert-butyl 4-mesyloxycyclohexylcarbamate with 2-hydroxyethylamine in polar aprotic solvents (e.g., DMSO) at elevated temperatures .

Stability and Reactivity

  • Light and moisture sensitivity: Requires storage at -20°C in sealed containers .

  • Functional groups: The tert-butyl carbamate (Boc) group is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/EtOAc) .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling point399.5 ± 35.0 °C (predicted)
Density1.05 ± 0.1 g/cm³
SolubilitySoluble in DCM, methanol; insoluble in H₂O
LogP (octanol-water)1.51 (predicted)
pKa14.78 ± 0.10 (predicted)

Pharmacological and Biological Data

Pharmacokinetics

  • GI absorption: High permeability (predicted) .

  • BBB penetration: Likely due to moderate LogP and molecular weight < 300 Da .

Biological Applications

  • Pharmaceutical intermediate: Used in synthesizing CETP inhibitors (e.g., compounds for hypercholesterolemia) .

  • TRPC4/5 modulation: Structural analogs (e.g., BI 1358894) show activity as TRPC ion channel inhibitors for neurological disorders .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315/H319 (Skin/eye irritation)Wear gloves/eye protection
H335 (Respiratory irritation)Use in ventilated areas

Storage: -20°C in airtight containers under inert gas .

Industrial and Research Applications

  • Drug discovery: Key intermediate in edoxaban (anticoagulant) synthesis .

  • Peptide modification: Boc-protected amines facilitate solid-phase peptide synthesis .

Future Directions

  • Optimization: Structural tweaks to enhance bioavailability for CNS-targeted therapies.

  • Scale-up: Continuous-flow synthesis to improve yields (>90%) .

This compound’s versatility in organic synthesis and drug development underscores its importance in medicinal chemistry. Continued research into its analogs may unlock novel therapies for metabolic and neurological disorders.

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